molecular formula C6H4BrF3N2O B3011989 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one CAS No. 1936472-59-1

5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one

Cat. No. B3011989
CAS RN: 1936472-59-1
M. Wt: 257.01
InChI Key: NMEZJTCBNZVWMX-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one is a derivative of pyridazinone, which is a class of compounds known for their potential applications in drug discovery. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the characteristics of the compound .

Synthesis Analysis

The synthesis of polysubstituted pyridazinones, such as the related 4,5,6-trifluoropyridazin-3(2H)-one, involves sequential nucleophilic aromatic substitution processes. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the substituents on the pyridazinone ring . Additionally, the synthesis of pyridine derivatives through carbon-carbon coupling reactions is also relevant, as demonstrated by the preparation of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . These methods could potentially be adapted for the synthesis of 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and NMR are commonly used for the structural characterization of pyridine derivatives . Density functional theory (DFT) calculations, including the use of B3LYP, CAMB3LYP, and B3PW91 functionals with a 6-31++G(d,p) basis set, can be employed to optimize the geometric structure and predict vibrational frequencies and chemical shifts . The crystal and molecular structure of related compounds, such as 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, has been determined using X-ray crystallography, which could provide a model for understanding the structure of 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one10.

Chemical Reactions Analysis

The reactivity of pyridine derivatives in various chemical reactions, such as Suzuki cross-coupling, is well-documented . The use of 5-bromo-2-pyridylzinc iodide in coupling reactions to produce cross-coupling products is another example of the chemical versatility of brominated pyridine compounds . These reactions could be relevant to the functionalization of 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be explored through experimental and computational studies. For instance, the non-linear optical (NLO) properties and the HOMO-LUMO energies of 5-Bromo-2-(trifluoromethyl)pyridine have been determined using TD-DFT methods . Similarly, the NLO properties of other pyridine derivatives have been computed and found to be significant due to the conjugation effect . These studies suggest that 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one may also exhibit interesting optical and electronic properties.

Scientific Research Applications

Spectroscopic and Optical Properties

  • Steady State Absorption and Fluorescence Study : A study by Desai et al. (2016) examined the absorption and emission spectra of pyridazin-3(2H)-one derivatives, including a compound similar to 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one. The research focused on understanding the ground and excited state dipole moments, contributing to the knowledge of their spectroscopic behavior in various solvents. This study can be essential for understanding the photophysical properties of such compounds (Desai et al., 2016).

Synthetic Applications

  • Palladium-Catalyzed Cross-Coupling Synthesis : Estevez et al. (1999) described the use of Palladium-catalyzed cross-coupling reactions for synthesizing pyridazin-3(2H)-one derivatives substituted at the 5-position, starting from bromopyridazinones. This process is significant in the synthesis of various derivatives, potentially including the compound (Estevez et al., 1999).

  • Novel One-Pot Synthesis Method : Basanagouda et al. (2011) discovered a novel method for synthesizing 2-phenyl-5-(o-hydroxyphenyl)-pyridazin-3(2H)-ones and 5-(o-hydroxyphenyl)-pyridazin-3(2H)-ones. This method involves a reaction of 4-bromomethylcoumarins with phenylhydrazine and hydrazinehydrate under controlled alkaline conditions, which might be applicable for synthesizing the compound in focus (Basanagouda et al., 2011).

Chemical Properties and Reactions

  • Fluorescence Quenching Analysis : Desai et al. (2017) conducted a study on fluorescence quenching for a biologically active 3(2H)-pyridazinone derivative, which shares structural similarities with 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one. This research provides insights into the fluorescence properties and interaction with other substances, which could be relevant for the compound (Desai et al., 2017).

properties

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-4-1-5(13)12(11-2-4)3-6(8,9)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEZJTCBNZVWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN(C1=O)CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one

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